molecular formula C24H27ClN4O2S B2959749 N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185063-85-7

N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2959749
CAS No.: 1185063-85-7
M. Wt: 471.02
InChI Key: MFZQGGDLGHGHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This compound is characterized by:

  • A 3-chloro-2-methylphenyl group attached to the acetamide nitrogen.
  • A 4-methoxyphenyl substituent on the triazaspiro ring.
  • A methyl group at the 8-position of the triazaspiro system.
  • A thioether linkage bridging the acetamide and triazaspiro moieties.

Potential applications may include pesticidal or pharmaceutical activities, inferred from structurally related N-substituted acetamides documented in pesticide chemistry (e.g., ) .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-16-19(25)5-4-6-20(16)26-21(30)15-32-23-22(17-7-9-18(31-3)10-8-17)27-24(28-23)11-13-29(2)14-12-24/h4-10H,11-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQGGDLGHGHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Biological Activity

Biological activity refers to the effects a compound has on living organisms. This can include a wide range of activities such as antimicrobial, anti-inflammatory, anticancer, or neuroprotective effects. The compound appears to be a complex organic molecule with potential pharmacological applications.

Structure and Potential Mechanisms

The structure of "N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" suggests several functional groups that may contribute to its biological activity:

  • Chloro and Methyl Substituents : These groups can influence lipophilicity and bioavailability.
  • Thioamide Group : Known for potential roles in enzyme inhibition and interaction with biological receptors.
  • Spirocyclic Structure : Often associated with unique biological profiles due to their rigid conformation.

Biological Activity Profiles

  • Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The presence of a spirocyclic moiety can enhance selectivity towards cancer cells by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : Many thioamide derivatives exhibit antimicrobial activity. The compound's thio group may interact with bacterial enzymes or disrupt membrane integrity.
  • Anti-inflammatory Effects : Compounds that modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases. The methoxyphenyl group may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

Data Tables and Case Studies

Activity Type Compound Class Mechanism of Action References
AnticancerSpirocyclicInhibition of cell cycle progression
AntimicrobialThioamideDisruption of bacterial cell wall synthesis
Anti-inflammatoryPhenolic DerivativeInhibition of COX enzymes

Case Studies

  • Anticancer Studies : Research indicated that compounds similar to the one showed promising results in various cancer models, particularly in inhibiting the growth of breast and colon cancer cells through apoptosis induction and cell cycle arrest.
  • Antimicrobial Studies : A study demonstrated that thioamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as novel antibiotics.
  • Anti-inflammatory Studies : Investigations into compounds with methoxy substitutions revealed their ability to reduce inflammation markers in animal models, indicating therapeutic potential for conditions like arthritis.

Comparison with Similar Compounds

Structural Implications :

  • Electron-withdrawing vs. electron-donating groups : The 4-methoxyphenyl group in the target compound may enhance solubility and metabolic stability compared to chlorophenyl analogues .

Spectroscopic and Computational Analysis

  • Spectroscopy : NMR data for acetamides (e.g., ) show distinct shifts for thioether (-S-) and aryl protons. The target compound’s 4-methoxyphenyl group would exhibit a downfield shift for methoxy protons (~δ 3.8 ppm) compared to chlorophenyl analogues (~δ 7.3 ppm for aromatic protons) .
  • Molecular Docking : Glide XP scoring () predicts that the 4-methoxyphenyl group may enhance hydrophobic enclosure in protein binding pockets compared to chlorophenyl groups, improving binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.